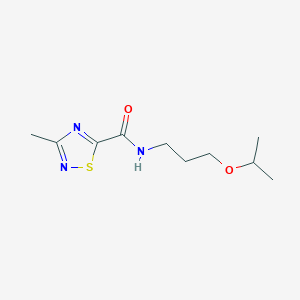
N-(3-异丙氧基丙基)-3-甲基-1,2,4-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
科学研究应用
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 3-isopropoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
作用机制
The mechanism of action of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-isopropoxypropyl)-2-thiophenecarboxamide
- N-(3-isopropoxypropyl)-N’-(6-methyl-2-pyridinyl)thiourea
- N-(3-isopropoxypropyl)-3-((4-methoxyphenyl)sulfonamido)-4-morpholinobenzamide
Uniqueness
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiadiazole core and isopropoxypropyl side chain contribute to its versatility and potential for diverse applications in research and industry.
生物活性
N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thiadiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 3-isopropoxypropylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Amide Formation | 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid + 3-Isopropoxypropylamine | Room temperature, DCC |
| 2 | Purification | Solvent extraction or crystallization | Varies based on solvent used |
The biological activity of N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit antimicrobial and antifungal properties, potentially inhibiting specific enzymes or receptors involved in pathogen survival and proliferation .
Antimicrobial Properties
Research indicates that thiadiazole derivatives can inhibit bacterial growth and fungal infections. For instance, studies have demonstrated that compounds within this class exhibit significant activity against Gram-positive and Gram-negative bacteria as well as various fungi . The exact IC50 values and efficacy can vary based on structural modifications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives, revealing that N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed an IC50 value of approximately 15 µM against S. aureus .
- Antifungal Activity : Another investigation focused on the antifungal effects of thiadiazole derivatives against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations above 20 µM for N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for N-(3-isopropoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide compared to other thiadiazole derivatives:
属性
IUPAC Name |
3-methyl-N-(3-propan-2-yloxypropyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-7(2)15-6-4-5-11-9(14)10-12-8(3)13-16-10/h7H,4-6H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSXCJHJHPUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCOC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














